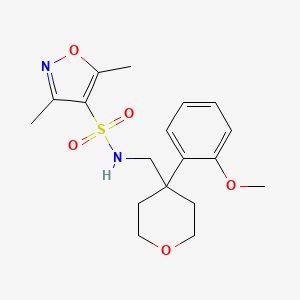

2-(3-((6-甲基吡啶-2-基)氧基)吡咯烷-1-羰基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

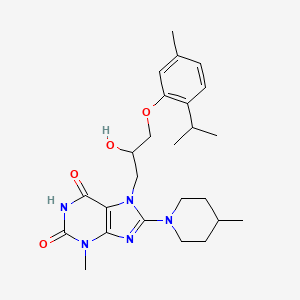

“Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The compound also has a methyl group attached to the pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors . Pyridine derivatives can be synthesized through various methods, including gas phase methylation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its pyrrolidine and pyridine rings, as well as the positioning of the methyl group and the carbonyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Pyrrolidine and pyridine rings can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine and pyridine rings could impact its polarity, solubility, and stability .科学研究应用

强效且选择性抑制剂合成

包括与“2-(3-((6-甲基吡啶-2-基)氧基)吡咯烷-1-羰基)苯甲酸甲酯”密切相关的衍生物在内的化合物已被开发为 11β-羟基类固醇脱氢酶 1 型酶的强效且选择性抑制剂,该酶是 2 型糖尿病治疗的靶标。这些抑制剂被标记为碳-13 和碳-14,促进了药物代谢、药代动力学和生物分析研究的研究 (Latli 等,2017).

电化学性质和合成

研究还探索了吡咯衍生物的合成和电化学表征,例如用甲基红偶氮染料衍生的品红聚吡咯。这项工作对开发具有特定电致变色性质的材料具有重要意义,在 pH 传感器等应用中很有用 (Almeida 等,2017).

配位化学和发光化合物

结构与所讨论的核心化合物相关的 2,6-二(吡唑-1-基)吡啶的衍生物已对其配位化学进行了研究。这些化合物用作多功能配体,并在创建用于生物传感的镧系元素发光化合物中找到了应用,展示了它们在生物化学和材料科学中的潜力 (Halcrow,2005).

分子对接和抗菌活性

已合成一系列新型吡啶和稠合吡啶衍生物,用于针对 GlcN-6-P 合酶(一种靶蛋白)的分子对接筛选。这项研究提供了对具有潜在抗菌和抗氧化活性的化合物的开发的见解,突出了此类结构在寻找新的治疗剂中的用途 (Flefel 等,2018).

环境应用:染料去除

已经报道了含有吡啶基团的质子化金属有机骨架的合成和应用,用于从水溶液中高效且选择性地去除阴离子染料。这项研究强调了此类化合物在水净化和环境修复中的潜在环境应用 (Yu 等,2021).

作用机制

Target of Action

The compound contains a pyrrolidine ring , which is a common scaffold in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The presence of a pyrrolidine ring in the compound suggests that it may have a wide range of biological activities .

Action Environment

The structure of the compound, particularly the presence of a pyrrolidine ring, suggests that it may be influenced by various environmental factors .

未来方向

属性

IUPAC Name |

methyl 2-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-13-6-5-9-17(20-13)25-14-10-11-21(12-14)18(22)15-7-3-4-8-16(15)19(23)24-2/h3-9,14H,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWYSNUCGSOXSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)

![4-fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2395047.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2395051.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2395052.png)

![5-Tert-butyl-4-[3-(4-methoxyphenyl)prop-2-enylidene]-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrazol-3-one](/img/structure/B2395053.png)

![(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B2395056.png)

![1-allyl-4-(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2395057.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2395059.png)